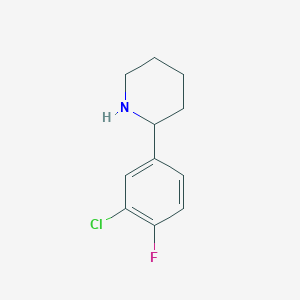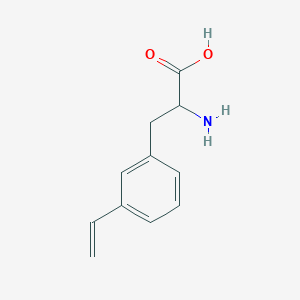
4-tert-Butyl-1-ethynylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-1-ethynylcyclohexanol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative with a tert-butyl group and an ethynyl group attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-ethynylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a compound such as hydrogen chloride, perchloric acid, or anhydrous sulfuric acid . This reaction yields 4-tert-butylcyclohexanol, which can then be further modified to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions to ensure high yields and purity. The use of rhodium catalysts and specific acids helps achieve the desired product with a high content of the cis-isomer .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-tert-Butyl-1-ethynylcyclohexanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can undergo reduction reactions, where the ethynyl group is reduced to form different alcohols or hydrocarbons. The stereochemical outcome of these reactions depends on the side of the carbonyl group that is attacked by the reagent .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar chemical properties.
4-tert-Butylcyclohexanol: A closely related compound without the ethynyl group.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexanol is unique due to the presence of both the tert-butyl and ethynyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
6556-06-5 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
4-tert-butyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |
Clave InChI |
BPCZRRZEJCLZEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)






![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)

